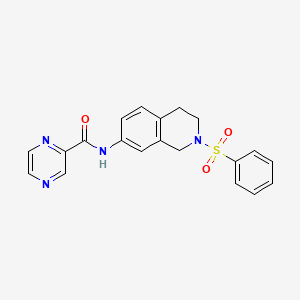

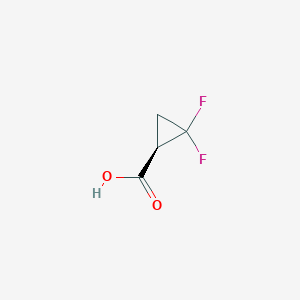

![molecular formula C10H14N6O2S B2367494 1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole CAS No. 2200621-32-3](/img/structure/B2367494.png)

1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazole ring, and a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrazole and triazole rings are both five-membered rings containing nitrogen atoms, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is a good leaving group, and the nitrogen atoms in the pyrazole and triazole rings, which can act as nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a good hydrogen bond donor and acceptor .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel sulfone-linked bis heterocycles, combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles, prepared from E-styrylsulfonylacetic acid methyl ester. These compounds, including those related to the specified molecule, were tested for their antimicrobial activity, with certain derivatives showing pronounced antimicrobial properties (Padmavathi et al., 2008).

Regiocontrolled Synthesis of Polysubstituted Pyrroles

A study explored the regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes. The process involves the formation of 1-sulfonyl-1,2,3-triazoles, showcasing a method to generate isopyrroles and subsequently convert them into a range of polysubstituted pyrroles through various reactions (Miura et al., 2013).

Antibacterial Evaluation of Novel Heterocyclic Compounds

Another study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. This involved creating a precursor and reacting it with various compounds to produce pyran, pyridine, and pyridazine derivatives, among others, tested for their antibacterial efficacy (Azab et al., 2013).

Synthesis of Herbicidal Sulfonylureas

The compound's derivative frameworks have been utilized in the synthesis of novel sulfonylurea derivatives incorporating five-membered heterocycles, demonstrating herbicidal activity against specific plants. This signifies its potential in agricultural chemical research (Yang Guangfu & Yang Huazheng, 2010).

Biological Evaluation for Anti-Diabetic and Renoprotective Activity

Further research into benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating the pyrazole moiety has shown significant antihyperglycemic and renoprotective activities in evaluated compounds, highlighting the therapeutic potential of molecules within this chemical framework (Abeed et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]methyl]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2S/c1-14-8-10(4-12-14)19(17,18)16-6-9(7-16)5-15-3-2-11-13-15/h2-4,8-9H,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZUSOZJJPCTQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)CN3C=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

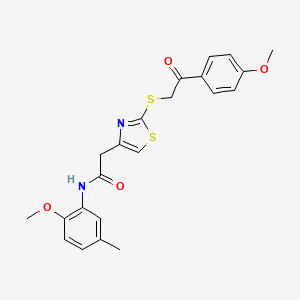

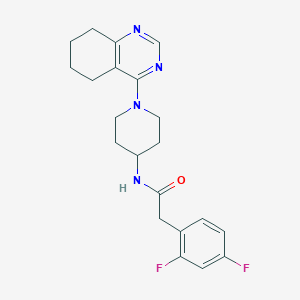

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)

![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)

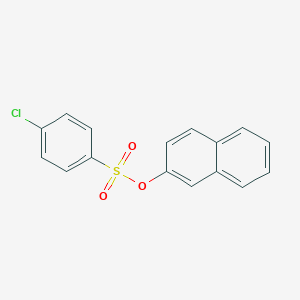

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)

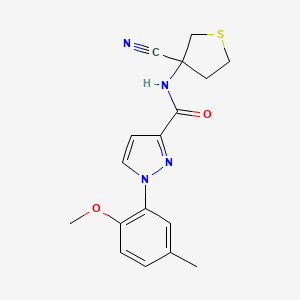

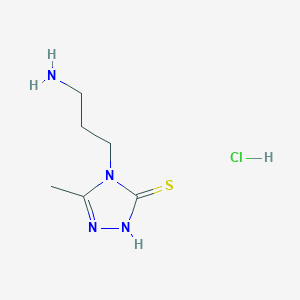

![3-[(5-chloro-2-methoxyphenyl)amino]-N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2367423.png)

![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)

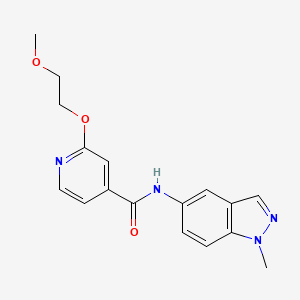

![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)